molecular formula C10H9BrN2 B2979264 5-bromo-1-methyl-3-phenyl-1H-pyrazole CAS No. 1188116-65-5

5-bromo-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2979264
CAS No.: 1188116-65-5
M. Wt: 237.1
InChI Key: WILDUCFAXIIARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-3-phenyl-1H-pyrazole (CAS 1188116-65-5) is a brominated pyrazole derivative with a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.0959 g/mol. It is a solid with a purity of 95%, primarily used in laboratory settings . The compound features a methyl group at position 1, a phenyl group at position 3, and a bromine atom at position 4.

Properties

IUPAC Name

5-bromo-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILDUCFAXIIARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-3-phenyl-1H-pyrazole typically involves the reaction of 3-phenyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemistry: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole is used as a building block in organic synthesis to create more complex heterocyclic compounds. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activitiesResearch is ongoing to investigate the specific biological activities of this compound .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in its structure. These interactions can influence the compound’s reactivity and biological activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to donate and accept hydrogen bonds plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
5-Bromo-1-methyl-3-phenyl-1H-pyrazole 1-Me, 3-Ph, 5-Br C₁₀H₉BrN₂ 237.0959 Solid, 95% purity, lab use
5-Bromo-1,3-dimethyl-1H-pyrazole 1,3-diMe, 5-Br C₅H₇BrN₂ 175.03 Simpler structure, 96% purity
5-(4-Bromophenyl)-1-methyl-1H-pyrazole 1-Me, 3-(4-BrPh) C₁₀H₉BrN₂ 237.0959 Bromophenyl substituent
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1-Me, 3-CF₃, 5-Br C₅H₄BrF₃N₂ 228.00 Strong electron-withdrawing CF₃ group
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 1-Ph, 4-Br, 5-CF₃ C₁₀H₆BrF₃N₂ 291.07 Positional isomer, trifluoromethyl

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole enhances lipophilicity and metabolic stability, making it valuable in drug design . In contrast, the phenyl group in the target compound contributes to π-π stacking interactions. Positional Isomerism: 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole demonstrates how bromine placement (position 4 vs. 5) alters electronic distribution and steric interactions . Bromophenyl vs.

Biological Activity

5-Bromo-1-methyl-3-phenyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H9BrN2
  • Molecular Weight : Approximately 237.10 g/mol
  • Structure : The compound features a pyrazole ring with a bromine atom at the 5-position and a methyl group at the 1-position, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, making it a candidate for antibiotic development. Notably, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
    These studies suggest that the compound may inhibit bacterial growth through various mechanisms, potentially targeting bacterial cell walls or metabolic pathways .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. In vitro studies have shown that it inhibits key inflammatory mediators such as:

  • Cyclooxygenase (COX) enzymes
    The compound's IC50 values indicate potent inhibition, surpassing some established anti-inflammatory drugs .

Analgesic Effects

In animal models, this pyrazole derivative exhibited analgesic properties comparable to traditional pain relievers. It was found to significantly reduce pain responses in inflammatory models, indicating its potential for pain management therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach includes:

  • Condensation Reactions : Utilizing hydrazines and appropriate carbonyl compounds under acidic conditions to form the pyrazole ring.
  • Bromination : Introducing the bromine atom via electrophilic aromatic substitution or direct bromination of precursors.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple strains, with effective minimum inhibitory concentrations (MIC).
Showed significant anti-inflammatory activity in vitro, with COX inhibition assays revealing low IC50 values.
Reported analgesic effects in animal models, indicating potential use in pain relief therapies.

Q & A

Q. What are the common synthetic routes for 5-bromo-1-methyl-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, halogenation, and functional group modifications. For example:
  • Step 1 : Cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with carbonyl compounds like ethyl acetoacetate to form pyrazole intermediates .
  • Step 2 : Bromination at the 5-position using brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) to avoid over-substitution .
  • Step 3 : Methylation at the 1-position via nucleophilic substitution with methyl iodide or dimethyl sulfate in alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), catalytic bases (e.g., triethylamine), and solvent choices (e.g., THF for better solubility of intermediates). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 5-bromo substituent deshields adjacent protons (δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (at 100 K) resolves bond lengths and angles (e.g., C-Br bond ≈ 1.89 Å, pyrazole ring planarity). Data refinement with software like SHELX ensures R-factors < 0.05 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 277.0) .

Q. How is the purity of this compound assessed, and what challenges arise in analytical validation?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities >0.1%. UV detection at 254 nm is standard .
  • Challenges : Brominated byproducts (e.g., di-bromo derivatives) may co-elute. Gradient elution and tandem MS/MS improve resolution .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C), critical for storage .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid metabolism (e.g., CYP450-mediated) alters observed activity .
  • Target Engagement Studies : SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) validate direct target binding vs. off-target effects .

Q. How are computational methods applied to study reaction mechanisms or structure-activity relationships (SAR)?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., bromination transition states, ΔG‡ values). Basis sets like B3LYP/6-31G* optimize geometries .
  • Molecular Docking : AutoDock Vina screens pyrazole derivatives against target proteins (e.g., carbonic anhydrase IX). Docking scores correlate with experimental IC₅₀ values .
  • MD Simulations : GROMACS assesses ligand-protein complex stability (RMSD < 2 Å over 100 ns trajectories) .

Q. How can derivatives of this compound be designed to enhance bioactivity?

  • Methodological Answer :
  • SAR-Driven Modifications :
  • Electron-Withdrawing Groups : Introduce -CF₃ at the 3-position to boost electrophilicity and target binding .
  • Heterocycle Fusion : Attach thiazole or triazole moieties (e.g., via Suzuki coupling) to improve solubility and kinase inhibition .
  • Prodrug Design : Esterify carboxylate groups (e.g., methyl esters) to enhance membrane permeability, with enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction parameters (e.g., anhydrous solvents, stoichiometry of brominating agents) .
  • Byproduct Identification : LC-MS or GC-MS identifies side products (e.g., N-methylated isomers) that reduce yield .
  • Scale-Up Adjustments : Pilot reactions (1 mmol → 100 mmol) often require slower addition rates or temperature modulation to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.